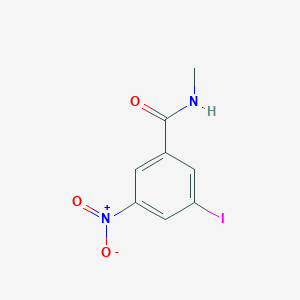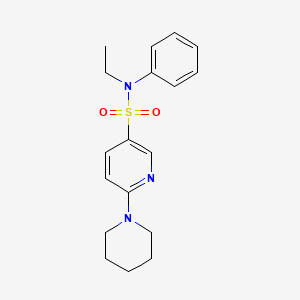![molecular formula C14H11FN2O2 B4237685 N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)
N-{[(2-fluorophenyl)amino]carbonyl}benzamide
Descripción general
Descripción
N-{[(2-fluorophenyl)amino]carbonyl}benzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and maintenance, making them an attractive target for cancer therapy.
Mecanismo De Acción
N-{[(2-fluorophenyl)amino]carbonyl}benzamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair. In cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, the accumulation of double-strand DNA breaks leads to cell death.
Biochemical and Physiological Effects
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies. It has also been investigated for its potential in combination with other targeted therapies. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to have low toxicity and is generally well-tolerated in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has several advantages for use in lab experiments. It has been extensively studied and characterized, making it a reliable tool for investigating PARP inhibition. It is also commercially available and relatively inexpensive. However, N-{[(2-fluorophenyl)amino]carbonyl}benzamide has some limitations, including its specificity for PARP enzymes and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in cancer therapy. One area of interest is the development of combination therapies with other targeted agents. Another area of interest is the investigation of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in different cancer types and in combination with different chemotherapy and radiation regimens. Additionally, further research is needed to understand the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective PARP inhibitors is an active area of research.
Conclusion
N-{[(2-fluorophenyl)amino]carbonyl}benzamide is a small molecule inhibitor of PARP enzymes that has shown promise as a cancer therapeutic agent. It has been extensively studied in preclinical and clinical settings and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Its low toxicity and well-tolerated profile make it an attractive candidate for combination therapies with other targeted agents. Future research will focus on developing more potent and selective PARP inhibitors and investigating the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide.
Aplicaciones Científicas De Investigación
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSVWTCPXBYWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)
![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide](/img/structure/B4237654.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)


![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B4237691.png)